N-(4-fluorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
Description
N-(4-fluorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is a thienopyrazole derivative characterized by a 4-fluorophenyl carboxamide substituent. Thienopyrazole derivatives are notable for their diverse pharmacological activities, including antioxidant, cytotoxic, and antimicrobial effects . This compound’s structure features a thieno[2,3-c]pyrazole core linked to a 3-methyl group and a phenyl ring at position 1, with a 4-fluorophenyl group at the carboxamide position. Its molecular formula is C19H14FN3OS, with a molecular weight of 351.405 g/mol .
Properties
IUPAC Name |
N-(4-fluorophenyl)-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3OS/c1-12-16-11-17(18(24)21-14-9-7-13(20)8-10-14)25-19(16)23(22-12)15-5-3-2-4-6-15/h2-11H,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNHSXZKDGSKLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)NC3=CC=C(C=C3)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluoroaniline with 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions to facilitate the formation of the thienopyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thienopyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The biological and physicochemical properties of thienopyrazole derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:
Key Observations :
- Electron-withdrawing groups (e.g., F, Cl, NO2) enhance oxidative stability and binding affinity in biological systems, while electron-donating groups (e.g., OCH3) may reduce efficacy .
Antioxidant Activity
In studies on African catfish (Clarias gariepinus), analogs like 7b (4-aminophenyl) and 7f (4-chlorophenyl) reduced erythrocyte damage caused by 4-nonylphenol (4-NP). The percentage of altered erythrocytes was 0.6% for 7b and 3.7% for 7f, compared to 40% for 4-NP alone .
Cytotoxic Activity
N’-(2-methoxybenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide, a structurally related compound, demonstrated potent cytotoxicity and mitotic inhibition . While the target compound lacks the benzylidene carbohydrazide group, its 4-fluorophenyl carboxamide may confer selective cytotoxicity, though this requires experimental validation.
Antimicrobial and Antitumor Activity
Pyranopyrazole derivatives with 4-fluorophenyl groups, such as 6a (N-(β-D-ribofuranosyl)-6-amino-4-(4-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile), showed significant antitumor activity against human cancer cell lines (IC50 < 10 µM) and antibacterial effects .
Biological Activity
N-(4-fluorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is a synthetic compound belonging to the thienopyrazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, therapeutic potential, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 431.49 g/mol. Its structure features a thieno[2,3-c]pyrazole core, which is pivotal for its biological interactions. The presence of a fluorophenyl group enhances its lipophilicity and potential receptor interactions.
This compound exhibits various biological activities, including:
- Anticancer Activity : The compound has shown promising results against several cancer cell lines by inhibiting cell proliferation and inducing apoptosis.
- Anti-inflammatory Properties : It modulates inflammatory pathways, potentially serving as a therapeutic agent in inflammatory diseases.
- Antiviral and Antifungal Effects : Preliminary studies indicate activity against certain viral and fungal pathogens.
In Vitro Studies
In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines. For instance:
These results suggest that this compound could be a potent candidate for further development as an anticancer agent.
Case Studies
Recent research has highlighted the compound's potential in specific therapeutic contexts:
- Breast Cancer (MCF7) : A study reported an IC50 value of 3.79 µM, indicating strong inhibitory effects on cell growth.
- Lung Cancer (NCI-H460) : The compound exhibited an IC50 of 42.30 µM, demonstrating efficacy in inhibiting lung cancer cell proliferation.
- Inflammation Models : Research indicates that it may downregulate pro-inflammatory cytokines, contributing to its anti-inflammatory profile.
The synthesis of this compound typically involves multi-step procedures that include cyclization reactions facilitated by various catalysts such as copper salts or transition metals. Reaction conditions such as temperature and solvent choice are critical for optimizing yield and purity.
Synthetic Route Example
A general synthetic route may include:
- Formation of the thieno[2,3-c]pyrazole core through cyclization.
- Introduction of the fluorophenyl group via electrophilic substitution.
- Final carboxamide formation through amide coupling reactions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
